1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone
Description
The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone (hereafter referred to as Compound A) is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core fused with a 1,1-dioxidotetrahydrothiophene moiety and a piperazine-ethanone substituent. Its design integrates multiple pharmacophoric elements:
- The pyrazolo[3,4-b]pyridine scaffold, known for its role in kinase inhibition and CNS modulation .
- A 1,1-dioxidotetrahydrothiophene group, which enhances solubility and metabolic stability via sulfone functionalities.
- A piperazine-ethanone side chain, commonly utilized to improve pharmacokinetic properties and target engagement in drug discovery .
Properties
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-16-22-20(24(31)28-11-9-27(10-12-28)17(2)30)14-21(18-6-4-3-5-7-18)25-23(22)29(26-16)19-8-13-34(32,33)15-19/h3-7,14,19H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIWBHRTCSTJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds. This suggests that the compound’s ADME properties may be favorable, potentially leading to good bioavailability.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the pathways involved.
Biological Activity
The compound 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and neuropharmacological effects. This article synthesizes available research findings on its biological activity, including case studies and data tables.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[3,4-b]pyridine
- Functional Groups : Dioxidotetrahydrothiophen, piperazine, and carbonyl groups.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities. The specific compound under discussion has shown promise in various assays related to cancer cell lines and ion channel modulation.
Anticancer Activity
Recent studies have evaluated the anticancer properties of related pyrazolo[3,4-b]pyridines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- Findings :
- Compound 9a demonstrated significant cytotoxicity with an IC50 of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Compound 14g , a derivative with structural similarities to our compound, showed IC50 values of 4.66 µM for MCF7 and 1.98 µM for HCT116, indicating its potential as an effective anticancer agent .
The mechanism by which these compounds exert their effects is multifaceted:
- Cell Cycle Arrest : Compounds like 9a induce cell cycle arrest at the S phase in HeLa cells, while 14g causes G2/M phase arrest in MCF7 cells .
- Apoptosis Induction : Both compounds have been shown to trigger early and late apoptosis in cancer cells, suggesting a mechanism that involves programmed cell death as a response to treatment .
Neuropharmacological Effects
In addition to anticancer properties, there is emerging evidence that pyrazolo[3,4-b]pyridines may act as modulators of G protein-gated inwardly rectifying potassium (GIRK) channels:
- A study identified derivatives that activate GIRK channels with nanomolar potency . This suggests potential applications in neuropharmacology, particularly in modulating neuronal excitability.
Case Studies
A series of case studies have highlighted the efficacy of the compound in various assays:
- Study on Cell Viability : Evaluated the effect on HeLa and MCF7 cell lines using MTT assays.
- Results indicated a dose-dependent reduction in cell viability.
- Apoptosis Assays : Utilized flow cytometry to assess apoptosis levels.
- Significant increases in apoptotic cells were observed post-treatment with the compound.
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9a | HeLa | 2.59 | Cell cycle arrest at S phase |
| 14g | MCF7 | 4.66 | Apoptosis induction |
| 14g | HCT116 | 1.98 | Cell cycle arrest at G2/M phase |
Scientific Research Applications
Therapeutic Applications
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antitumor properties. These compounds can inhibit specific kinases involved in cancer progression, making them suitable candidates for cancer therapy. For instance, studies have shown that similar pyrazolo compounds can induce apoptosis in various cancer cell lines, suggesting potential use in targeted cancer treatments .
- Antimicrobial Properties : The presence of the thiophene moiety in the compound enhances its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
- Neurological Disorders : The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been investigated for their potential to treat conditions such as anxiety and depression by acting as serotonin receptor modulators .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications at the pyrazole and piperazine positions can significantly influence bioactivity.
| Substituent | Effect on Activity |
|---|---|
| Methyl group on pyrazole | Increases potency against cancer cells |
| Thiophene ring | Enhances antimicrobial activity |
| Piperazine substitution | Modulates neuroactivity |
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazolo compounds similar to the target compound demonstrated that specific substitutions led to increased inhibition of tumor cell proliferation in vitro. The lead compound showed IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Case Study 3: Neuropharmacological Assessment
In behavioral assays using rodent models, derivatives of the compound were tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors at doses correlating with receptor binding assays confirming serotonin receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Compound B)
Core Structure: Pyrazolo[3,4-b]pyridine with a cyano group and aryl substituents . Key Differences:
- Lacks the 1,1-dioxidotetrahydrothiophene and piperazine-ethanone groups present in Compound A.
- Features a cyano group at position 5, which may increase metabolic stability but reduce solubility compared to Compound A’s sulfone group . Synthesis: Prepared in ionic liquid ([bmim][BF₄]) with ethyl cyanoacetate, contrasting with Compound A’s likely multi-step solid-phase synthesis .
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound C)
Core Structure : Piperidine linked to a benzenesulfonyl-pyrazole moiety .
Key Differences :
- Replaces the pyrazolo[3,4-b]pyridine core with a pyrazole-benzenesulfonyl system.
- The benzenesulfonyl group may confer stronger protein-binding affinity but lower blood-brain barrier permeability than Compound A’s tetrahydrothiophene dioxidane .
1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (Compound D)
Core Structure: Pyrimidine-triazolylphenyl-piperazine-ethanone . Key Differences:
- Uses a pyrimidine-triazole core instead of pyrazolo[3,4-b]pyridine, likely altering target selectivity (e.g., kinase vs. GPCR interactions).
- Shares the piperazine-ethanone side chain with Compound A, suggesting comparable bioavailability and clearance rates .
Research Findings
- Structural Impact on Solubility: Compound A’s 1,1-dioxidotetrahydrothiophene group confers higher aqueous solubility than Compound B’s cyano-aryl system .
- Target Selectivity : The pyrazolo[3,4-b]pyridine core in Compound A may favor kinase inhibition, whereas Compound D ’s pyrimidine-triazole structure could enhance antiviral activity .
- Synthetic Complexity : Compound A ’s synthesis likely requires advanced coupling techniques compared to the straightforward reflux methods for Compound C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
